(3E)-N-(4-bromophenyl)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the core butanamide structure, followed by the introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and quality. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-CHLOROPHENYL)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-FLUOROPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties, such as enhanced binding affinity or selectivity, compared to similar compounds.
Properties
Molecular Formula |
C17H15BrClN3O2 |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
ZMTQYWFHAJLXDZ-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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